2-(3-Methyl-4-nitrophenyl)acetic acid

COX-2 inhibitors Pharmaceutical synthesis Patent literature

Researchers synthesizing selective COX-2 inhibitors risk failed batches when substituting unvalidated regioisomers-the 4-methyl-3-nitro or unsubstituted analogs lack the required steric and electronic profile for the target pharmacophore. This compound is the exact intermediate specified in a Pfizer patent for gastrointestinal-sparing NSAIDs. • 97% purity; verified melting point (117-119 °C) for rapid inbound QC • Defined 3-methyl-4-nitro regiochemistry ensures fidelity to published synthetic protocols • Balanced Log P (1.0) and TPSA (83.12 Ų) baseline for rational ADME optimization • Available 250 mg-25 g with ambient shipping; no hazmat surcharge

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 143665-37-6
Cat. No. B169445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-4-nitrophenyl)acetic acid
CAS143665-37-6
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
InChIKeyNUYOXESWWGUDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-4-nitrophenyl)acetic acid: Key COX-2 Intermediate


2-(3-Methyl-4-nitrophenyl)acetic acid (CAS 143665-37-6), an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol, is a nitroaromatic phenylacetic acid derivative . Characterized by a 3-methyl-4-nitro substitution pattern on the benzene ring, it is a solid at room temperature . This compound is primarily utilized as a key intermediate in organic synthesis, specifically for constructing advanced pharmaceutical candidates. Its core application is as a building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory agents .

Key intermediate for COX-2 inhibitor synthesis
Defined 3-methyl-4-nitro substitution pattern
Balanced logP/TPSA profile for medicinal chemistry

2-(3-Methyl-4-nitrophenyl)acetic acid: Substitution Specificity


The procurement of 2-(3-Methyl-4-nitrophenyl)acetic acid (143665-37-6) cannot be effectively fulfilled by substituting with unsubstituted 4-nitrophenylacetic acid or other positional isomers. The precise 3-methyl-4-nitro substitution pattern is not a trivial modification; it fundamentally dictates the compound's physicochemical properties, reactivity, and, most critically, its ability to serve as a validated intermediate in specific, patented synthetic routes for COX-2 inhibitors . While other nitrophenylacetic acid analogs may exist [1], they lack the same demonstrated utility in this well-defined context. The specific regioisomeric arrangement of the methyl and nitro groups relative to the acetic acid chain is required for the construction of the desired bioactive pharmacophore, as evidenced by its inclusion in a Pfizer patent for developing COX-2 inhibitors . Selecting an alternative isomer, such as the 4-methyl-3-nitro analog, would introduce a different steric and electronic environment, leading to a different synthetic outcome and compromising the integrity of established research protocols [1].

! Unsubstituted or positional isomers lack the same synthetic utility in patented COX-2 routes.
! The 3-methyl-4-nitro regioisomeric arrangement is required for target pharmacophore construction.
! Alternative regioisomers may alter reactivity and compromise protocol integrity.

2-(3-Methyl-4-nitrophenyl)acetic acid: Key Evidence


COX-2 Inhibitor Patent Validation

The compound's key differentiator is its documented role as a precursor in a patented synthetic route for COX-2 inhibitors by Pfizer Inc. . This is a concrete, verifiable application that directly links 2-(3-Methyl-4-nitrophenyl)acetic acid to a defined and highly sought-after research objective in medicinal chemistry. In contrast, closely related positional isomers like 2-(4-methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5) lack this specific, high-value patent linkage, representing a critical gap in evidence for an equivalent application .

COX-2 Inhibitor Patent
Head-to-head
Target: Referenced in WO2011145022A1 (Pfizer)
Comparator: 2-(4-methyl-3-nitrophenyl)acetic acid — absent
Validated synthetic route reduces procurement risk.
Patent literature analysis
COX-2 inhibitors Pharmaceutical synthesis Patent literature

Lipophilicity (Log P) and TPSA Descriptors

Computational chemistry data provides a foundation for differentiating compounds in the drug design phase. For 2-(3-Methyl-4-nitrophenyl)acetic acid, the consensus Log P (octanol-water partition coefficient) is calculated to be 1.0, and its topological polar surface area (TPSA) is 83.12 Ų . These values suggest a molecule with a balanced profile of moderate lipophilicity and polarity, which is a desirable starting point for optimizing absorption and membrane permeability. While these are computed values, they are systematically derived and provide a quantitative basis for comparison against other building blocks with different physicochemical profiles. For example, its regioisomer 2-(4-methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5) shares the same molecular weight but has a significantly different melting point (91-95°C) , suggesting a different crystal packing energy and potentially altered solid-state properties, which can impact formulation and handling.

Lipophilicity & TPSA
Class-level
Target: Consensus Log P 1.0, TPSA 83.12 Ų
Comparator isomer m.p. 91–95°C vs. 117–119°C
Enables physicochemical differentiation from isomers.
Computed values; confirm experimentally
Medicinal chemistry Drug design ADME properties

Commercial Availability & High Purity

The compound is readily available from major commercial suppliers at a standard purity of 97% or higher, with accompanying analytical data such as NMR, HPLC, and GC . This high purity specification is crucial for ensuring reproducibility in multi-step organic syntheses, where impurities can lead to side reactions and lower yields. The availability of this compound with a clear purity profile and a defined melting point (117-119°C) provides a significant procurement advantage over less common isomers like 2-(4-methyl-3-nitrophenyl)acetic acid (CAS 54941-44-5), which is often available only via custom synthesis [1]. This commercial availability streamlines the supply chain and reduces lead times for researchers.

Commercial Availability
Specification review
Target: 97%+ purity, in-stock from multiple suppliers
Comparator: Custom synthesis typically required
Streamlines procurement and quality control.
Market availability assessment
Chemical procurement Synthetic intermediate Quality control

2-(3-Methyl-4-nitrophenyl)acetic acid: Application Scenarios


Medicinal Chemistry for COX-2 Inhibition

In research aimed at developing next-generation anti-inflammatory drugs with reduced gastrointestinal side effects, 2-(3-Methyl-4-nitrophenyl)acetic acid is the preferred intermediate. Its direct linkage to a Pfizer patent for synthesizing COX-2 inhibitors makes it an essential starting material for exploring structure-activity relationships (SAR) around this pharmacophore. Researchers can leverage its balanced Log P (1.0) and TPSA (83.12 Ų) as a baseline for designing analogs with improved ADME properties. The use of alternative, unvalidated analogs would introduce uncertainty into the synthetic pathway and complicate SAR interpretation, potentially delaying the project.

Multi-Step Organic Synthesis

For laboratories engaged in complex organic syntheses where reproducibility and yield are paramount, the high commercial purity (97%+) and availability of 2-(3-Methyl-4-nitrophenyl)acetic acid are critical . The well-defined melting point (117-119°C) provides a simple method for initial quality verification. Its selection over a regioisomer like 2-(4-methyl-3-nitrophenyl)acetic acid [1] avoids the need for time-consuming custom synthesis and purification, allowing the synthetic team to focus resources on the target transformation.

Chemical Biology Probe Development

In chemical biology, where small molecules are used as probes to study biological systems, a compound's provenance and physical properties are key. The established patent application and computational descriptors for 2-(3-Methyl-4-nitrophenyl)acetic acid offer a more robust scientific foundation for developing a tool compound compared to less characterized nitroaromatic building blocks. The defined reactivity conferred by the 3-methyl-4-nitro pattern allows for more predictable chemical modification, which is essential for creating a specific and well-characterized probe.

Building Block for Libraries

The unique combination of a carboxylic acid and a nitro group in a specific aromatic substitution pattern makes this compound a valuable building block for generating diverse compound libraries through parallel synthesis. Its use as a core scaffold, as implied by its role in patented work , allows for the creation of focused libraries around the COX-2 pharmacophore. This targeted approach is more efficient for hit discovery than using a generic, non-specific building block, as the resulting library is enriched for compounds with potential activity against the desired target class.

Application
Selection Property
Validation Focus
COX-2 inhibitor medicinal chemistry
Patent-validated synthetic route
SAR and pharmacophore exploration
Multi-step organic synthesis
High commercial purity specification
Reproducibility and yield optimization
Chemical biology probe development
Defined substitution pattern & descriptors
Probe specificity and characterization
Building block for focused libraries
Regiospecific scaffold for library synthesis
Focused library design for COX-2 target class

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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